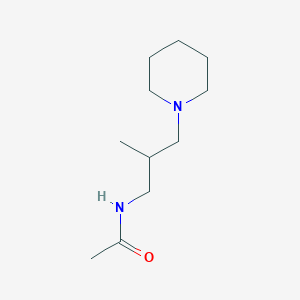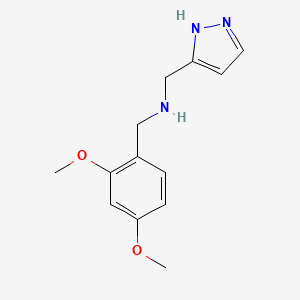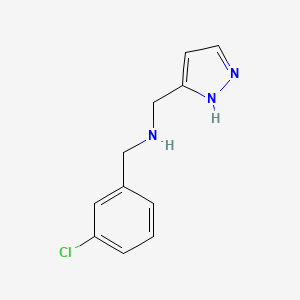
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, commonly known as DCPB, is a chemical compound that has been widely studied for its potential applications in various scientific fields. It is a highly potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer.
作用機序
DCPB exerts its pharmacological effects by selectively inhibiting the activity of 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, a key regulator of insulin signaling and glucose homeostasis. By blocking 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide activity, DCPB enhances insulin sensitivity and glucose uptake, leading to improved glycemic control in diabetic and obese animal models. Moreover, DCPB has been shown to inhibit the proliferation and migration of cancer cells by disrupting the signaling pathways involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
DCPB has been shown to have a number of biochemical and physiological effects on various tissues and organs. In animal models, DCPB has been shown to improve glucose tolerance, reduce insulin resistance, and decrease body weight and adiposity. Additionally, DCPB has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, colon, and lung cancer.
実験室実験の利点と制限
DCPB has several advantages as a tool compound for biochemical and pharmacological studies. It is highly potent and selective for 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, making it a useful tool for investigating the role of this enzyme in various physiological processes. Additionally, DCPB has been shown to have minimal off-target effects, which reduces the risk of unwanted side effects in animal models. However, DCPB also has some limitations as a tool compound. It is relatively expensive and difficult to synthesize, which can limit its availability for use in research studies.
将来の方向性
There are several future directions for research on DCPB and its potential applications in various scientific fields. One area of interest is the development of novel therapeutics based on DCPB and other 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide inhibitors for the treatment of diabetes, obesity, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms by which DCPB exerts its pharmacological effects, as well as its potential off-target effects in animal models. Finally, more research is needed to optimize the synthesis and purification of DCPB, in order to improve its availability for use in research studies.
合成法
DCPB can be synthesized through a multi-step process that involves the reaction of 3,5-dichloroaniline with 2-bromo-4-methylpentane, followed by the addition of sodium hydroxide and benzoyl chloride. The resulting product is then purified through recrystallization and column chromatography.
科学的研究の応用
DCPB has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit potent anti-diabetic, anti-obesity, and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. Additionally, DCPB has been used as a tool compound in biochemical and pharmacological studies to investigate the role of 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide in various physiological processes.
特性
IUPAC Name |
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-8(2)3-12(7-17)16-13(18)9-4-10(14)6-11(15)5-9/h4-6,8,12,17H,3,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBBKPPCHEJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)

![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)



![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)